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The provided evidence comes from a phase 1, multicenter, open-label study (NCT01431534) designed to

determine the maximum tolerated dose (MTD) and RP2D of oral ridaforolimus in children [1] [2].

Study Design & Dosage Escalation

The study involved pediatric patients aged 6 to <18 years with advanced solid tumors. The dosing regimen

and escalation scheme are summarized in the workflow below.
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Study: Pediatric Advanced Solid Tumors

Cohort 1: Ridaforolimus 22 mg/m²
(n=4 patients)

Dose Escalation

Cohort 2: Ridaforolimus 28 mg/m²
(n=3 patients)

No DLTs observed

Cohort 3: Ridaforolimus 33 mg/m²
(n=13 patients)

No DLTs observed

RP22

1 DLT observed in 18 evaluable patients
Escalation concluded, MTD not defined

Outcome: RP2D Defined as 33 mg/m²

Click to download full resolution via product page

Safety and Tolerability Profile

The study concluded that oral ridaforolimus was well-tolerated in pediatric patients. The most frequent

treatment-related adverse events (AEs) were manageable and primarily Grade 1 or 2 in severity [1].

The table below summarizes the common treatment-related adverse events (occurring in ≥40% of patients)

from the phase I study.

Adverse Event Grade (CTCAE) Frequency

Stomatitis 1-2 ≥40% [1]
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Adverse Event Grade (CTCAE) Frequency

Thrombocytopenia 1-2 ≥40% [1]

Hypertriglyceridemia 1-2 ≥40% [1]

Increased Alanine Aminotransferase (ALT) 1-2 ≥40% [1]

Fatigue 1-2 ≥40% [1]

Hypercholesterolemia 1-2 ≥40% [1]

Anemia 1-2 ≥40% [1]

Increased Aspartate Aminotransferase (AST) 1-2 ≥40% [1]

Only one dose-limiting toxicity (DLT) was observed during the study: a Grade 3 increase in alanine

aminotransferase in one patient at the 33 mg/m² dose level [1].

Pharmacokinetics and Antitumor Activity

Pharmacokinetics: Ridaforolimus exposure at the 28 mg/m² and 33 mg/m² dose levels exceeded

the target exposure levels established in adults [1].
Antitumor Activity: While the primary goal was dose-finding, antitumor activity was observed. In the

33 mg/m² cohort, two patients (one with pineoblastoma and one with diffuse intrinsic pontine glioma)
achieved stable disease for 12 and 46 cycles, respectively [1].

Scientific Rationale: mTOR Inhibition in Pediatric
Cancers

Ridaforolimus is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a

serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and angiogenesis via the

PI3K/AKT pathway [1]. The rationale for investigating ridaforolimus in pediatric solid tumors is strong.
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The diagram below illustrates the simplified signaling pathway and the mechanism of action of

ridaforolimus.
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Dysregulation of the PI3K/AKT/mTOR pathway is implicated in the tumorigenesis of several pediatric

malignancies [1]. Preclinical evidence shows that mTOR inhibition can decrease VEGF expression and

reduce tumor angiogenesis, suggesting a promising therapeutic strategy, particularly for sarcomas [1].

Application Notes for Researchers

Dosing Calculation: The dose must be calculated individually for each patient using Body Surface
Area (BSA). The standard BSA formula (e.g., Mosteller: BSA (m²) = √[height (cm) × weight (kg) /
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3600]) should be used [3]. The calculated BSA is then multiplied by the RP2D (33 mg/m²) to

determine the total daily dose.
Safety Monitoring: Implement a robust monitoring protocol. This should include:

Weekly blood counts to monitor for thrombocytopenia and anemia.
Regular liver function tests (ALT, AST) to detect transaminitis.

Fasting lipid panels to check for hypertriglyceridemia and hypercholesterolemia.
Clinical oral assessments for stomatitis, with proactive management plans.

Combination Therapy Potential: The favorable toxicity and pharmacokinetic profile of oral
ridaforolimus suggests it may be suitable for investigation in combination therapies [1]. For example,

a separate phase 1 study explored its combination with the IGF-1R antibody dalotuzumab, based on
the rationale that IGF-1R inhibition can abrogate feedback activation of AKT induced by mTOR

inhibition [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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